Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone
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Overview
Description
Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone is a complex organic compound that combines the structural features of benzaldehyde, trifluoromethyl, and triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone typically involves the reaction of 2-trifluoromethylbenzaldehyde with 4-amino-1,2,4-triazole-3-ylhydrazine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-trifluoromethylbenzaldehyde: Shares the trifluoromethyl and amino groups but lacks the triazole moiety.
2-Trifluoromethylbenzaldehyde: Contains the trifluoromethyl group but lacks the amino and triazole groups.
4-Amino-1,2,4-triazole: Contains the triazole and amino groups but lacks the benzaldehyde and trifluoromethyl groups
Uniqueness
Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the triazole moiety contributes to its ability to interact with biological targets.
Properties
Molecular Formula |
C10H9F3N6 |
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Molecular Weight |
270.21 g/mol |
IUPAC Name |
3-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C10H9F3N6/c11-10(12,13)8-4-2-1-3-7(8)5-15-17-9-18-16-6-19(9)14/h1-6H,14H2,(H,17,18)/b15-5+ |
InChI Key |
VUEXWIIFJZQXHX-PJQLUOCWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NN=CN2N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=CN2N)C(F)(F)F |
Origin of Product |
United States |
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